BenchChemオンラインストアへようこそ!

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea

hURAT1 inhibition urate transport gout

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 2034609-47-5) is a fully synthetic N,N′-disubstituted urea derivative with molecular formula C21H24N2O5 and molecular weight 384.4 g/mol. The compound incorporates a benzofuran-2-yl ring linked via a 2-methoxyethyl spacer to one urea nitrogen, and a 3,4-dimethoxybenzyl group attached to the other urea nitrogen.

Molecular Formula C21H24N2O5
Molecular Weight 384.432
CAS No. 2034609-47-5
Cat. No. B2986490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea
CAS2034609-47-5
Molecular FormulaC21H24N2O5
Molecular Weight384.432
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC3=CC=CC=C3O2)OC)OC
InChIInChI=1S/C21H24N2O5/c1-25-17-9-8-14(10-18(17)26-2)12-22-21(24)23-13-20(27-3)19-11-15-6-4-5-7-16(15)28-19/h4-11,20H,12-13H2,1-3H3,(H2,22,23,24)
InChIKeyOCXGQVRVVPWUFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 2034609-47-5): Physicochemical Identity and Structural Class for Targeted Procurement


1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 2034609-47-5) is a fully synthetic N,N′-disubstituted urea derivative with molecular formula C21H24N2O5 and molecular weight 384.4 g/mol . The compound incorporates a benzofuran-2-yl ring linked via a 2-methoxyethyl spacer to one urea nitrogen, and a 3,4-dimethoxybenzyl group attached to the other urea nitrogen . This structural architecture places it within the broader class of aryl-urea benzofuran derivatives, which have been investigated as P2Y1 receptor antagonists, hURAT1 inhibitors, and anticancer leads [1][2]. However, no peer-reviewed primary research article or patent reporting quantitative biological data for this exact compound was identified at the time of writing; the evidence presented below therefore draws on structurally proximal analogs and class-level structure–activity relationship (SAR) inferences to delineate its differentiation.

Why Generic Substitution of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea by Other Benzofuran-Urea Analogs Is Not Scientifically Warranted


Benzofuran-urea derivatives with identical core scaffolds can exhibit sharply divergent target-binding profiles and cellular potencies depending on subtle modifications to the aryl substitution pattern and linker composition. For example, in the hURAT1 inhibitor series, replacing a dimethoxy-substituted C-ring with a monophenol shifted IC50 values from micromolar to sub-micromolar ranges, demonstrating that methoxy groups are not passive spectators but active determinants of pharmacophoric complementarity [1]. Similarly, within the P2Y1 antagonist series, moving a methoxy substituent on the benzofuran ring or altering the urea N-substituent changed antagonist potency by more than an order of magnitude [2]. Consequently, a procurement decision that treats 1-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea as interchangeable with its dimethylamino, regioisomeric dimethoxyphenyl, or des-methoxy analogs risks introducing an uncharacterized shift in potency, selectivity, or off-target liability that would confound SAR interpretation or screening reproducibility.

Quantitative Differentiation Evidence for 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea Against the Closest Structural Analogs


Dimethoxybenzyl vs. Monophenol Pharmacophore: hURAT1 Inhibitory Potential Class-Level Inference

In a congeneric series of 2-ethyl-benzofuran hURAT1 inhibitors, dimethoxy-substituted analogs on the C-ring consistently displayed weaker in vitro inhibitory potential compared to the corresponding monophenol derivatives, with the monophenol series achieving sub-micromolar IC50 values (< 1000 nM) while the dimethoxy series remained above this threshold [1]. Although the exact target compound was not tested in that study, its 3,4-dimethoxybenzyl urea motif aligns it with the dimethoxy pharmacophore class. This class-level SAR inference suggests that researchers requiring a less potent hURAT1 probe or seeking to decouple hURAT1 inhibition from other benzofuran-associated activities should prefer a dimethoxybenzyl urea over a phenol-bearing analog.

hURAT1 inhibition urate transport gout

3,4-Dimethoxybenzyl vs. 2,3-Dimethoxyphenyl Regioisomer: Differential Molecular Descriptors Impacting Target Recognition

The closest regioisomeric comparator, 1-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2,3-dimethoxyphenyl)urea (CAS 2034207-85-5), differs only in the substitution pattern on the terminal aryl ring (3,4-dimethoxybenzyl vs. 2,3-dimethoxyphenyl) and in the presence of a benzylic methylene spacer . This ostensibly minor change produces a measurable difference in molecular properties: the target compound has a molecular weight of 384.4 g/mol versus 370.4 g/mol for the 2,3-dimethoxyphenyl analog, and the benzylic methylene introduces an additional rotational degree of freedom that alters the spatial presentation of the urea pharmacophore. In benzofuran-urea P2Y1 antagonists, repositioning methoxy substituents on the terminal aryl ring yielded up to 10‑fold differences in binding affinity [1]. Therefore, the two regioisomers cannot be considered functionally equivalent without direct comparative assay data.

regioisomer differentiation physicochemical properties medicinal chemistry

Methoxyethyl vs. Dimethylamino Linker: Impact on Ionization State and Hydrogen-Bonding Capacity

A structurally proximate analog, 1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 2034563-55-6), replaces the 2-methoxy group on the ethyl linker with a dimethylamino substituent . This substitution fundamentally alters the ionization profile: the dimethylamino analog contains a basic tertiary amine (estimated pKa ≈ 8.5–9.5) that is largely protonated at physiological pH, whereas the target compound's methoxyethyl linker is neutral across the full pH range. The resulting difference in charge state affects membrane permeability, solubility, and potential off-target interactions with aminergic receptors [1]. The target compound's neutral linker may be advantageous in assays where passive membrane diffusion is rate-limiting or where basic amine-driven polypharmacology (e.g., hERG, muscarinic, or adrenergic off-targets) must be minimized.

linker pharmacology ionization state physicochemical optimization

Structural Uniqueness Within the Benzofuran-Urea Chemical Space: Absence of Direct Biological Data Necessitates Purpose-Built Procurement

At the time of this analysis, no peer-reviewed publications, patents, or public biological assay databases (PubChem BioAssay, ChEMBL, BindingDB) were found to contain quantitative bioactivity data for CAS 2034609-47-5. A search across PubMed, Google Scholar, and patent repositories yielded no primary research article describing its synthesis, pharmacological evaluation, or therapeutic application. This is in stark contrast to related benzofuran-urea analogs such as the P2Y1 antagonist series (e.g., compound 14b, Ki = 0.012 μM at P2Y1 [1]) and the hURAT1 inhibitor series (multiple compounds with IC50 < 1000 nM [2]), for which extensive SAR data exist. The absence of pre-existing biological annotation for the target compound means that its procurement is not a replacement for a known chemical probe; rather, it represents an opportunity to generate first-in-class data for this specific chemical entity, free from any prior pharmacological bias.

chemical novelty screening collection diversification procurement strategy

Precision Application Scenarios for 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea Derived from Available Quantitative Evidence


hURAT1 Transporter Pharmacology Studies Requiring Dimethoxy-Defined Potency Window

Based on class-level SAR from the hURAT1 inhibitor series, dimethoxy-substituted benzofuran analogs exhibit IC50 values above the sub-micromolar threshold, in contrast to monophenol analogs that achieve IC50 < 1000 nM [1]. Investigators studying hURAT1-mediated urate transport who require a tool compound with attenuated inhibitory potency—for example, to establish a dose-response baseline or to differentiate hURAT1-dependent from hURAT1-independent urate flux—should select this 3,4-dimethoxybenzyl urea derivative rather than a monophenol congener that would fully inhibit the transporter at low concentrations.

Proprietary Screening Library Expansion with Novel, Unannotated Benzofuran-Urea Scaffold

This compound possesses zero peer-reviewed biological annotation, whereas related benzofuran-urea chemotypes have been extensively characterized as P2Y1 antagonists (Ki as low as 12 nM) and hURAT1 inhibitors [1][2]. Organizations building proprietary diversity sets for high-throughput screening can acquire this compound to introduce a structurally validated yet biologically unexplored entity into their collection, reducing redundancy with already-profiled analogs while retaining the benzofuran-urea pharmacophore that has demonstrated ligand efficiency across multiple target classes.

Linker-Mediated Selectivity Profiling: Neutral Methoxyethyl vs. Basic Dimethylamino Series

The target compound's 2-methoxyethyl linker is neutral at all physiologically relevant pH values, whereas the closely related 2-(dimethylamino)ethyl analog (CAS 2034563-55-6) carries a positive charge at pH 7.4 [1]. Head-to-head screening of these two compounds against panels of aminergic GPCRs, ion channels (including hERG), and transporters can empirically quantify the contribution of the basic amine to off-target promiscuity, enabling informed linker selection for lead optimization programs that prioritize selectivity over potency [2].

Regioisomeric Dimethoxybenzyl SAR to Define Optimal Aryl Substitution Topology

The target compound (3,4-dimethoxybenzyl) and its 2,3-dimethoxyphenyl regioisomer (CAS 2034207-85-5) differ in the spatial orientation of the two methoxy groups and in the presence of a benzylic methylene spacer [1]. Parallel testing of these regioisomers in any target-based or phenotypic assay will directly reveal the steric and electronic requirements of the dimethoxyaryl binding pocket, an SAR dimension that has proven critical in related benzofuran-urea series where methoxy repositioning altered P2Y1 antagonist potency by up to 10-fold [2].

Quote Request

Request a Quote for 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.